1,3-Benzodioxole-5-carboxylic acid, 5-(aminocarbonyl)-1H-imidazol-4-yl ester
Description
Properties
IUPAC Name |
(5-carbamoyl-1H-imidazol-4-yl) 1,3-benzodioxole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O5/c13-10(16)9-11(15-4-14-9)20-12(17)6-1-2-7-8(3-6)19-5-18-7/h1-4H,5H2,(H2,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVZIPJBSDUYLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)OC3=C(NC=N3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30867441 | |
| Record name | 5-Carbamoyl-1H-imidazol-4-yl 2H-1,3-benzodioxole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30867441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66148-63-8 | |
| Record name | 5-Carbamoyl-1H-imidazol-4-yl-piperonylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066148638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Acid Chloride-Mediated Esterification
A foundational method for synthesizing benzodioxole-ester derivatives involves activating the carboxylic acid group of 1,3-benzodioxole-5-carboxylic acid (piperonylic acid) into its acid chloride. As demonstrated in the synthesis of 1,3-benzodioxole-5-carboxylic acid ethyl ester, piperonylic acid reacts with oxalyl chloride in dichloromethane to form the corresponding acyl chloride. Subsequent treatment with alcohols (e.g., ethanol) in the presence of triethylamine yields the ester product. Adapting this method, the target compound could be synthesized by substituting ethanol with 5-(aminocarbonyl)-1H-imidazol-4-ol.
Critical parameters include:
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Solvent selection : Dichloromethane ensures solubility of both reactants.
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Catalyst : Triethylamine neutralizes HCl byproducts, driving the reaction forward.
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Yield optimization : The reported 59% yield for the ethyl ester suggests potential improvements via stoichiometric adjustments or alternate coupling agents.
Carbodiimide-Coupling Strategies
Carbodiimide-mediated coupling offers a versatile route for ester formation. In the synthesis of oximino esters bearing imidazole and benzodioxole fragments, N,N′-carbonyldiimidazole (CDI) or N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDCI) facilitates condensation between carboxylic acids and hydroxylamine derivatives. For the target compound, 1,3-benzodioxole-5-carboxylic acid could be activated with CDI in tetrahydrofuran (THF), followed by reaction with 5-(aminocarbonyl)-1H-imidazol-4-ol.
Reaction conditions :
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Activation time : 18 hours at room temperature for CDI-mediated reactions.
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Workup : Sequential washes with water, sodium bicarbonate, and brine ensure purity.
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Purification : Column chromatography or recrystallization from ethanol isolates the product.
Heterocyclization Approaches for Imidazole Moiety Integration
Sodium Dithionite-Mediated Cyclization
The synthesis of benzimidazole derivatives via heterocyclization provides a template for constructing the imidazole ring. For example, ethyl 4-(methylamino)-3-nitrobenzoate reacts with aldehydes in dimethyl sulfoxide (DMSO) under sodium dithionite (Na₂S₂O₄) to form benzimidazole cores. Adapting this method, 5-(aminocarbonyl)-1H-imidazol-4-ol could be synthesized through cyclization of a nitro precursor, followed by coupling with 1,3-benzodioxole-5-carbonyl chloride.
Key considerations :
Imidazole Synthesis via PDE4 Inhibitor Methodologies
Patents describing PDE4 inhibitors highlight methods for functionalizing imidazole rings. For instance, WO2018234299A1 discloses reactions where chloro-substituted benzodioxoles react with imidazole derivatives under reflux conditions. Introducing an aminocarbonyl group at the 5-position of imidazole could involve:
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Nitration of imidazole followed by reduction to an amine.
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Carbamoylation using phosgene or urea derivatives.
Reaction steps :
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Nitration : HNO₃/H₂SO₄ at 0–5°C.
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Reduction : Catalytic hydrogenation with Pd/C.
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Carbamoylation : Reaction with urea in dimethylformamide (DMF).
Analytical Characterization and Validation
Spectroscopic Identification
Synthesized compounds are validated using:
Chromatographic Purity Assessment
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High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with acetonitrile/water gradients resolve impurities.
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Thin-Layer Chromatography (TLC) : Silica gel plates with ethyl acetate/hexane eluents monitor reaction progress.
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxole-5-carboxylic acid, 5-(aminocarbonyl)-1H-imidazol-4-yl ester can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Quinone derivatives
Reduction: Alcohol derivatives
Substitution: Alkylated or acylated imidazole derivatives
Scientific Research Applications
1,3-Benzodioxole-5-carboxylic acid, 5-(aminocarbonyl)-1H-imidazol-4-yl ester has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1,3-Benzodioxole-5-carboxylic acid, 5-(aminocarbonyl)-1H-imidazol-4-yl ester involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The benzodioxole and imidazole rings contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Benzodioxole-5-carboxylic acid
- 5-(Aminocarbonyl)-1H-imidazole
- 1,3-Benzodioxole-5-carboxylic acid, methyl ester
Comparison
Compared to its analogs, 1,3-Benzodioxole-5-carboxylic acid, 5-(aminocarbonyl)-1H-imidazol-4-yl ester exhibits unique properties due to the combination of the benzodioxole and imidazole rings. This dual-ring structure enhances its chemical reactivity and potential biological activity, making it a valuable compound for diverse research applications.
Biological Activity
1,3-Benzodioxole-5-carboxylic acid, 5-(aminocarbonyl)-1H-imidazol-4-yl ester, also known by its CAS number 66148-63-8, is a compound of increasing interest in pharmaceutical and biochemical research. This compound exhibits a range of biological activities that make it a candidate for further investigation in medicinal chemistry. This article reviews the biological activity of this compound, including its antioxidant properties, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a benzodioxole moiety linked to an imidazole ring through a carboxylic acid functional group. The presence of both aromatic and heterocyclic components contributes to its biological activity.
Antioxidant Activity
One of the primary areas of research surrounding this compound is its antioxidant properties. Studies indicate that compounds containing benzodioxole structures often exhibit significant free radical scavenging abilities. For instance, related compounds have been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, which measures the ability to reduce free radicals. Although specific data for the target compound is limited, related benzodioxole derivatives have shown promising results.
Antimicrobial Activity
The imidazole ring in the compound is known for its antimicrobial properties. Research has shown that imidazole derivatives can inhibit various bacterial strains and fungi. While direct studies on this specific ester are sparse, the structural similarity to known active compounds suggests potential antimicrobial effects.
Case Studies and Research Findings
- Antioxidative Potential : A study conducted on related 1,3-benzodioxole compounds demonstrated their ability to scavenge free radicals effectively. The findings indicated that modifications in the structure could enhance antioxidant activity significantly .
- Imidazole Derivatives : Research has highlighted the efficacy of imidazole derivatives in treating infections and their role as antifungal agents. These findings suggest that the imidazole component of our compound may contribute similarly .
- Pharmacological Applications : The dual functionality of the benzodioxole and imidazole moieties opens avenues for developing drugs targeting oxidative stress-related diseases and microbial infections. Preliminary studies suggest that compounds with such structural characteristics could be developed into therapeutic agents .
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for preparing 1,3-Benzodioxole-5-carboxylic acid derivatives with imidazole substituents?
- Methodology : Condensation reactions between benzodioxole-carboxylic acid precursors and imidazole derivatives (e.g., 5-(aminocarbonyl)-1H-imidazole) are commonly employed. Key steps include activating the carboxylic acid group via esterification or using coupling agents like EDCI/HOBt. Purification typically involves column chromatography with gradients of chloroform/ethyl acetate/hexane mixtures .
- Validation : Structural confirmation via H/C NMR and high-resolution mass spectrometry (HRMS) is critical. For example, H NMR peaks for the benzodioxole moiety appear at δ 6.8–7.2 ppm, while imidazole protons resonate at δ 7.5–8.5 ppm .
Q. Which analytical techniques are optimal for characterizing the compound’s purity and stability?
- Methodology :
- HPLC : Use C18 reverse-phase columns with mobile phases of acetonitrile/water (0.1% TFA) to assess purity (>98% recommended for pharmacological studies) .
- Thermogravimetric Analysis (TGA) : Determine thermal stability under nitrogen atmosphere, with decomposition temperatures typically >200°C for benzodioxole-imidazole hybrids .
Advanced Research Questions
Q. How can computational methods optimize the design of derivatives with enhanced bioactivity?
- Methodology :
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites for functionalization. For example, modifying the 5-(aminocarbonyl) group may enhance hydrogen-bonding interactions with target proteins .
- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to receptors (e.g., angiotensin II receptors, as seen in structurally similar imidazole carboxylates ).
Q. What experimental strategies resolve contradictions in reported bioactivity data for benzodioxole-imidazole hybrids?
- Case Study : reports angiotensin II antagonism for imidazole-5-carboxylates (IC < 100 nM), while shows weaker activity (IC > 1 µM) for analogs with bulkier substituents.
- Methodology :
- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., alkyl chains, electron-withdrawing groups) to isolate steric/electronic effects.
- Kinetic Assays : Use radioligand binding assays under standardized conditions (pH 7.4, 25°C) to minimize variability .
Q. How can reaction engineering improve yield in multi-step syntheses?
- Challenge : Low yields (<40%) in steps involving imidazole ring closure (e.g., cyclocondensation of diamines with aldehydes) .
- Solutions :
- Microwave-Assisted Synthesis : Reduce reaction time from 5 hours to 30 minutes while increasing yield by 15–20% .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) to accelerate intermediate formation .
Data Contradiction Analysis
Q. Why do different studies report conflicting solubility profiles for benzodioxole-imidazole compounds?
- Evidence : Hydrophobic benzodioxole cores typically exhibit low aqueous solubility (<10 µg/mL), but esterification or PEGylation improves solubility up to 100 µg/mL .
- Resolution : Standardize solubility testing using USP methods (e.g., shake-flask technique in PBS at 25°C) and report logP values from HPLC retention times .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
